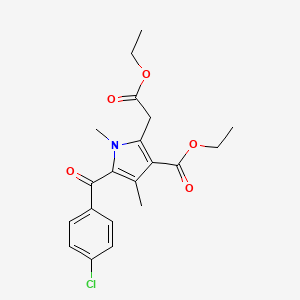
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with the molecular formula C17H25NO6. This compound is known for its unique structure, which includes multiple ester groups and a pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate involves multiple steps. One common method includes the reaction of 5-ethoxycarbonylmethyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and methanol, with lithium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that participate in further reactions .
相似化合物的比较
Similar Compounds
- 5-carboxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific ester groups and pyrrole ring structure. This configuration provides distinct chemical properties and reactivity compared to similar compounds .
属性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H25NO6/c1-7-22-12(19)9-11-13(15(20)23-8-2)10(3)14(18-11)16(21)24-17(4,5)6/h18H,7-9H2,1-6H3 |
InChI 键 |
GIOPOBTZWJXHLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=C(N1)C(=O)OC(C)(C)C)C)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
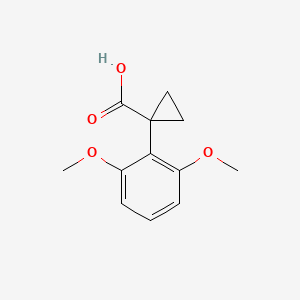
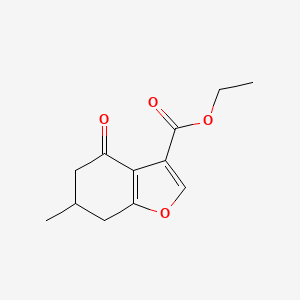
![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
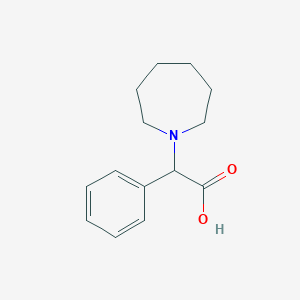
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
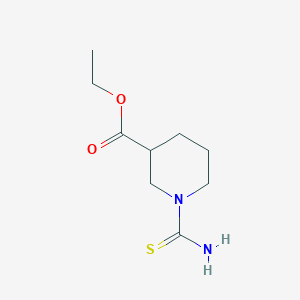
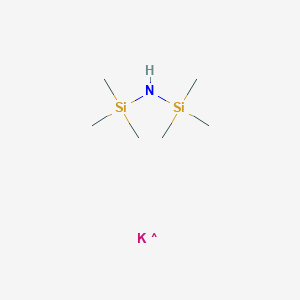
![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
